N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-(2,3,4-trimethoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-8-6-17(22(29-2)23(19)30-3)7-9-20(27)26-15-18-5-4-12-25-21(18)16-10-13-24-14-11-16/h4-6,8,10-14H,7,9,15H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYWWZBBIRVHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Approach
The bipyridine core is efficiently assembled using a Suzuki-Miyaura cross-coupling reaction. As demonstrated in CN110746345B, 4-bromo-2-bromomethylphenol undergoes sequential protection, borylation, and coupling with 2-bromopyridine.
Key Steps :
- Protection : Reaction of 4-bromo-2-bromomethylphenol with MEMCl (2-methoxyethoxymethyl chloride) in an aprotic solvent (e.g., dichloromethane) yields 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene.
- Borylation : Treatment with trimethyl borate in the presence of a palladium catalyst generates the boronic acid derivative.
- Cross-Coupling : Reaction with 2-bromopyridine using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) affords the bipyridine intermediate.
Advantages :
Alternative Palladium-Catalyzed Methods
EP4247380A1 discloses a Sonogashira cross-coupling strategy for analogous pyridinone-pyridinyl systems, though this method is less optimal due to lower regioselectivity.
Preparation of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid
Friedel-Crafts Alkylation
The trimethoxyphenyl fragment is introduced via Friedel-Crafts alkylation of 1,2,3-trimethoxybenzene with acrylic acid derivatives.
Procedure :
- React 1,2,3-trimethoxybenzene with acryloyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 3-(2,3,4-trimethoxyphenyl)propenoic acid.
- Hydrogenate the double bond using Pd/C under H₂ atmosphere to obtain 3-(2,3,4-trimethoxyphenyl)propanoic acid.
Yield : ~70-75% after purification by recrystallization.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling [2,4'-bipyridin]-3-ylmethylamine with 3-(2,3,4-trimethoxyphenyl)propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).
Optimized Protocol :
Alternative Activators
While EDCI/DMAP is preferred, other agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may enhance yields to ~85% but incur higher costs.
Overall Synthetic Routes
Convergent Approach
- Synthesize bipyridinylmethylamine and trimethoxyphenylpropanoic acid separately.
- Couple via EDCI/DMAP-mediated amidation.
Advantages :
Linear Approach
- Construct the bipyridine core.
- Directly introduce the propanoic acid side chain via sequential alkylation and oxidation.
Limitations :
- Lower overall yield due to multiple functional group transformations.
Process Optimization and Industrial Considerations
Solvent and Catalyst Recovery
- DCM and Pd catalysts are recycled via distillation and filtration, respectively, minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The bipyridine moiety can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: Reduction reactions can be used to modify the bipyridine or trimethoxyphenyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Metal catalysts such as palladium or platinum are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typical.
Substitution: Reagents such as halides or organometallic compounds are often employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but generally include modified bipyridine or trimethoxyphenyl derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide exhibit promising anticancer properties. The bipyridine moiety is known for its ability to interact with DNA and inhibit tumor growth. For instance, derivatives of bipyridine have been studied for their efficacy in photodynamic therapy (PDT), which utilizes light-activated compounds to induce cytotoxic effects in cancer cells .
1.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies show that alkaloids containing bipyridine structures can exhibit significant antibacterial and antifungal effects. The mechanism typically involves disruption of microbial cell membranes or interference with nucleic acid synthesis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways . The trimethoxyphenyl group can interact with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative used in various applications.
N,N’-dimethyl-4,4’-bipyridinium:
Uniqueness: N-([2,4’-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide is unique due to its combination of a bipyridine moiety and a trimethoxyphenyl group, which imparts distinct chemical and biological properties .
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a propanamide structure with a trimethoxyphenyl group. This unique combination of functional groups is believed to contribute to its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been reported to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 7 µM to 30 µM .
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. Preliminary studies suggest it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation . This inhibition could be a mechanism through which the compound exerts its anticancer effects.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Values | References |
|---|---|---|---|
| Anticancer | MCF-7 | 7.01 ± 0.60 µM | |
| Anticancer | A549 | 8.55 ± 0.35 µM | |
| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | Not specified |
Detailed Research Findings
- Cytotoxicity Studies :
- Mechanistic Insights :
Q & A
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix Interference : Use SPE (solid-phase extraction) to isolate the compound from plasma proteins.
- LC-MS/MS Optimization : Employ a C18 column and MRM transitions for quantification (e.g., m/z 450 → 322) with deuterated internal standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
